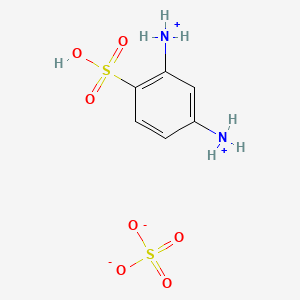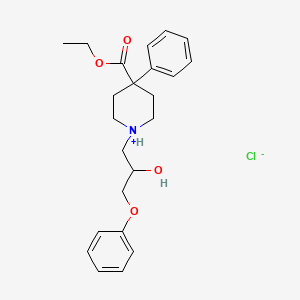![molecular formula C19H16O B13775187 3-Benzyl[1,1'-biphenyl]-2-ol CAS No. 94481-52-4](/img/structure/B13775187.png)
3-Benzyl[1,1'-biphenyl]-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a solid with a white to yellowish color and has a unique aroma
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)[1,1’-biphenyl]ol typically involves the reaction of benzyl chloride with 1,1’-biphenyl-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (Phenylmethyl)[1,1’-biphenyl]ol can be achieved through a similar synthetic route but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production.
化学反应分析
Types of Reactions
(Phenylmethyl)[1,1’-biphenyl]ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert (Phenylmethyl)[1,1’-biphenyl]ol to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings of (Phenylmethyl)[1,1’-biphenyl]ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
科学研究应用
(Phenylmethyl)[1,1’-biphenyl]ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Phenylmethyl)[1,1’-biphenyl]ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of key enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the biphenyl moiety.
Biphenyl: Lacks the phenylmethyl group.
Phenylmethanol: Similar in structure but lacks the biphenyl moiety.
Uniqueness
(Phenylmethyl)[1,1’-biphenyl]ol is unique due to the presence of both a phenylmethyl group and a biphenyl moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
94481-52-4 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2-benzyl-6-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChI 键 |
SAMBPHSTNUKQPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)










